molecular formula C11H12O4 B12683422 1,2-Benzenediol, 4-methyl-, diacetate CAS No. 13287-30-4

1,2-Benzenediol, 4-methyl-, diacetate

Cat. No.: B12683422
CAS No.: 13287-30-4
M. Wt: 208.21 g/mol
InChI Key: AOPKLCBVSXXATF-UHFFFAOYSA-N
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Description

1,2-Benzenediol, 4-methyl-, diacetate is an organic compound with the molecular formula C10H10O4. It is a derivative of 4-methylcatechol, where both hydroxyl groups are acetylated. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Benzenediol, 4-methyl-, diacetate can be synthesized through the acetylation of 4-methylcatechol. The reaction typically involves the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation of both hydroxyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar acetylation process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenediol, 4-methyl-, diacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products

    Oxidation: Formation of 4-methylquinone derivatives.

    Reduction: Regeneration of 4-methylcatechol.

    Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

1,2-Benzenediol, 4-methyl-, diacetate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Benzenediol, 4-methyl-, diacetate involves its interaction with various molecular targets and pathways. The compound can undergo enzymatic hydrolysis to release 4-methylcatechol, which then exerts its effects through redox reactions and interaction with cellular components. The pathways involved include oxidative stress response and modulation of enzyme activities.

Comparison with Similar Compounds

Similar Compounds

    4-Methylcatechol: The parent compound, known for its antioxidant properties.

    1,2-Benzenediol: A structurally similar compound with hydroxyl groups at different positions.

    4-Methylquinone: An oxidation product of 1,2-Benzenediol, 4-methyl-, diacetate.

Uniqueness

This compound is unique due to its acetylated hydroxyl groups, which impart different chemical properties compared to its parent compound, 4-methylcatechol. This modification enhances its stability and alters its reactivity, making it valuable in specific applications where the parent compound may not be suitable.

Properties

CAS No.

13287-30-4

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

(2-acetyloxy-4-methylphenyl) acetate

InChI

InChI=1S/C11H12O4/c1-7-4-5-10(14-8(2)12)11(6-7)15-9(3)13/h4-6H,1-3H3

InChI Key

AOPKLCBVSXXATF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C)OC(=O)C

Origin of Product

United States

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